4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester
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Overview
Description
4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester is a complex organic compound with the molecular formula C20H31BN2O5S. It is commonly used in organic synthesis, particularly in the Suzuki–Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds . This compound is characterized by its boronic acid pinacol ester group, which makes it a valuable reagent in various chemical transformations .
Mechanism of Action
Target of Action
Boronic esters, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions , which suggests that its target could be a variety of organic compounds that participate in these reactions.
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . In this process, the boronic ester transfers an organic group to a metal catalyst, such as palladium . This interaction results in the formation of a new carbon-carbon bond, linking the organic group from the boronic ester to the target molecule .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound likely participates, is a crucial method for forming carbon-carbon bonds . These bonds are fundamental in organic chemistry and biochemistry, forming the backbone of organic molecules, including those involved in various biochemical pathways.
Result of Action
The primary result of the action of 4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester typically involves multiple steps. One common method starts with the protection of piperazine using tert-butoxycarbonyl (BOC) groups.
Industrial Production Methods
Industrial production of this compound often employs automated synthesis techniques to ensure high yield and purity. The process involves precise control of reaction conditions such as temperature, pH, and solvent choice to optimize the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where it acts as a boronic acid derivative to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiophenes and piperazines, which are valuable intermediates in pharmaceutical and material science .
Scientific Research Applications
4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-boronic acid pinacol ester: A simpler boronic acid derivative used in similar coupling reactions.
4-(4-BOC-Piperazinocarbonyl)phenylboronic acid pinacol ester: Another boronic acid derivative with a phenyl group instead of a thiophene group.
Uniqueness
4-(4-BOC-Piperazinocarbonyl)thiophene-2-boronic acid pinacol ester is unique due to its combination of a piperazine moiety with a thiophene ring and a boronic acid pinacol ester group. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31BN2O5S/c1-18(2,3)26-17(25)23-10-8-22(9-11-23)16(24)14-12-15(29-13-14)21-27-19(4,5)20(6,7)28-21/h12-13H,8-11H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSZFQZYQDHJLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31BN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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